molecular formula C31H38N2O7 B1676064 Manumycin A CAS No. 52665-74-4

Manumycin A

货号: B1676064
CAS 编号: 52665-74-4
分子量: 550.6 g/mol
InChI 键: TWWQHCKLTXDWBD-MVTGTTCWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Manumycin A should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water, respectively .

未来方向

Manumycin A has been found to inhibit triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death . It also suppresses exosome biogenesis and secretion . These findings suggest that this compound has potential for use as a therapeutic tool for cancer .

生化分析

Biochemical Properties

Manumycin A is a monomeric epoxyquinoid that plays a crucial role in various biochemical reactions. It is known to inhibit the enzyme farnesyltransferase, which is essential for the post-translational modification of proteins involved in cell signaling pathways . By inhibiting farnesyltransferase, this compound prevents the farnesylation of oncogenic Ras proteins, thereby inhibiting their activation and subsequent signaling . Additionally, this compound interacts with IκB kinase (IKK), inhibiting its activity and thus modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This interaction is significant in the context of inflammation and cancer, as NF-κB plays a pivotal role in these processes.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through multiple mechanisms, including the inhibition of Ras signaling and the activation of the mitochondrial apoptotic pathway . This compound also triggers eryptosis, the suicidal death of erythrocytes, characterized by cell shrinkage and membrane scrambling . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and altering the redox state of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a molecular glue, facilitating interactions between proteins that typically do not interact. For instance, this compound promotes the binding of the E3 ligase UBR7 to the tumor suppressor protein p53, leading to the activation of p53 transcriptional activity and subsequent cell death . Additionally, this compound inhibits farnesyltransferase by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation and activation of Ras proteins . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have demonstrated that this compound induces apoptosis and eryptosis within 48 hours of exposure . Long-term effects of this compound include sustained inhibition of farnesyltransferase and persistent modulation of NF-κB signaling . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits anti-tumor activity by inhibiting farnesyltransferase and inducing apoptosis in cancer cells . Higher doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Studies in mice have shown that this compound can reduce tumor growth and improve survival rates when administered at appropriate doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of farnesyltransferase . This inhibition affects the prenylation of proteins, which is a critical post-translational modification required for the proper functioning of various signaling proteins . Additionally, this compound interacts with thioredoxin reductase 1, a key enzyme in the redox regulation of cells . By inhibiting thioredoxin reductase 1, this compound induces oxidative stress and disrupts cellular redox homeostasis . These interactions underscore the compound’s multifaceted role in cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It has been shown to inhibit the release of extracellular vesicles, which are involved in cell-to-cell communication . This compound’s ability to modulate the release of these vesicles suggests that it can influence the distribution of signaling molecules and other bioactive compounds within tissues . Additionally, this compound’s interactions with binding proteins and transporters may affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with various signaling proteins and enzymes . This compound’s ability to inhibit farnesyltransferase and modulate NF-κB signaling is dependent on its presence in the cytoplasm . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and interactions with other biomolecules .

准备方法

合成路线和反应条件: 马努霉素 A 的首次全合成是利用基于 Wynberg 手性相转移方法的非对称环氧化方法实现的 这种合成涉及关键环氧喹诺核的制备以及使用 Stille 反应构建马努霉素下侧链 合成路线纠正了原始的立体化学赋值并证实了顺式羟基环氧化物排列 .

工业生产方法: 马努霉素 A 的工业生产通常涉及在受控条件下链霉菌的发酵。 然后提取发酵液并纯化以分离马努霉素 A 。 这种方法确保了该化合物用于研究和潜在治疗用途的稳定和可扩展生产。

化学反应分析

反应类型: 马努霉素 A 会发生各种化学反应,包括氧化、还原和取代反应 。 这些反应对于修饰该化合物以增强其生物活性或研究其作用机制至关重要。

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,马努霉素 A 的氧化会导致醌衍生物的形成,而还原会导致氢醌衍生物的形成 .

属性

IUPAC Name

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQHCKLTXDWBD-MVTGTTCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025744
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-74-4
Record name Manumycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52665-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manumycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANUMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manumycin A
Reactant of Route 2
Manumycin A
Reactant of Route 3
Manumycin A
Reactant of Route 4
Manumycin A
Reactant of Route 5
Manumycin A
Reactant of Route 6
Manumycin A
Customer
Q & A

Q1: What is the primary mechanism of action attributed to Manumycin A?

A1: this compound was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]

Q2: How does this compound interact with farnesyltransferase?

A2: this compound acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]

Q3: What are the downstream effects of this compound-mediated FTase inhibition?

A3: By inhibiting FTase, this compound disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]

Q4: Is FTase inhibition the sole mechanism of action of this compound?

A4: While initially considered a specific FTase inhibitor, recent research suggests that this compound exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in these articles, this compound's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability or bioavailability?

A9: One study demonstrated the efficacy of a slow-release formulation of this compound in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]

Q9: What types of in vitro assays have been used to assess the biological activity of this compound?

A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of this compound on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]

Q10: Which cancer types have shown sensitivity to this compound in preclinical studies?

A11: this compound has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]

Q11: Have any animal models been used to evaluate the efficacy of this compound?

A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of this compound, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]

Q12: What is the safety profile of this compound?

A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for this compound is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.

Q13: Has this compound been evaluated in clinical trials?

A13: Based on the provided research articles, there is no mention of this compound being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.

Q14: Are there any emerging research areas related to this compound?

A16: Ongoing research is exploring the potential of this compound as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]

Q15: What are potential future directions for this compound research?

A15: Future research could focus on:

  • Structure-activity relationship studies: Synthesize and evaluate this compound analogs to enhance potency and selectivity. []
  • Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]
  • Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []
  • Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。